Technical Guide: Synthesis and Characterization of 2-Chloro-1,3-difluoro-4-iodobenzene
Technical Guide: Synthesis and Characterization of 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1,3-difluoro-4-iodobenzene, a halogenated benzene derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Compound Identification
| Property | Value |
| Chemical Name | 2-Chloro-1,3-difluoro-4-iodobenzene |
| CAS Number | 202925-06-2 |
| Molecular Formula | C₆H₂ClF₂I |
| Molecular Weight | 274.43 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 223.4 ± 35.0 °C (Predicted) |
Proposed Synthesis
A similar transformation has been successfully employed in the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline, suggesting the feasibility of this approach.[1]
Proposed Reaction Scheme:
Caption: Proposed synthetic pathway for 2-Chloro-1,3-difluoro-4-iodobenzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from a patented procedure for a structurally similar compound and should be optimized for the specific substrate.[1]
Materials:
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2-Chloro-1,3-difluoro-4-aminobenzene
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Sulfuric acid (80%)
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Sodium nitrite (NaNO₂)
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Potassium iodide (KI)
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Cuprous iodide (CuI)
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Sodium bisulfite (NaHSO₃)
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Dichloromethane (or other suitable organic solvent)
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Water
Procedure:
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In a suitable reaction vessel, cautiously add 2-Chloro-1,3-difluoro-4-aminobenzene to 80% sulfuric acid at room temperature.
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Heat the mixture to reflux and stir for 1-2 hours to ensure complete salt formation.
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Cool the reaction mixture to 50-60°C.
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Add catalytic cuprous iodide followed by potassium iodide and stir for 30 minutes.
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Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 50-60°C. Stir until gas evolution ceases, and then continue stirring for an additional hour.
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Quench the reaction by the dropwise addition of a sodium bisulfite solution.
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Transfer the mixture to a separatory funnel and extract the organic layer.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by distillation to yield 2-Chloro-1,3-difluoro-4-iodobenzene.
Alternative Synthetic Approach
An alternative strategy involves the regioselective lithiation of a suitable precursor, 1-chloro-2,4-difluorobenzene, followed by quenching with an iodine source. This method has been demonstrated for the synthesis of related polyhalogenated benzenes.
Caption: Alternative synthetic pathway via lithiation-iodination.
Characterization Data
While a complete set of spectral data for 2-Chloro-1,3-difluoro-4-iodobenzene is not publicly available, the following table summarizes known physical properties and includes data for a closely related isomer for comparative purposes.
| Property | 2-Chloro-1,3-difluoro-4-iodobenzene | 2-Chloro-4-fluoro-1-iodobenzene (Isomer) |
| CAS Number | 202925-06-2 | 101335-11-9 |
| Molecular Formula | C₆H₂ClF₂I | C₆H₃ClFI |
| Molecular Weight | 274.43 g/mol | 256.44 g/mol |
| Appearance | Clear, colorless liquid | Solid |
Spectroscopic analysis is crucial for the definitive identification and purity assessment of the synthesized compound. Expected spectral features would include:
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¹H NMR: A complex splitting pattern in the aromatic region, characteristic of the remaining two protons on the benzene ring, influenced by coupling to each other and to the adjacent fluorine atoms.
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¹³C NMR: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine couplings would be observable.
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¹⁹F NMR: Two distinct signals, each likely showing coupling to the other fluorine and to adjacent protons.
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for chlorine.
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: General experimental workflow for synthesis and characterization.
Safety Information
Halogenated organic compounds should be handled with appropriate safety precautions. While specific toxicology data for 2-Chloro-1,3-difluoro-4-iodobenzene is not available, related compounds are known to be irritants and may be harmful if swallowed or inhaled. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.
This guide provides a framework for the synthesis and characterization of 2-Chloro-1,3-difluoro-4-iodobenzene based on available data and established chemical principles. Researchers should conduct their own risk assessments and optimization studies before proceeding with any experimental work.
